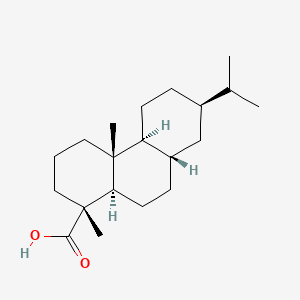
rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-etoxiciclohexan-1-amina, trans: es un compuesto químico que ha suscitado interés en varios campos científicos debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto se caracteriza por su configuración trans, lo que significa que los sustituyentes en el anillo de ciclohexano están posicionados en lados opuestos, contribuyendo a su comportamiento químico distintivo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de rac-(1R,2R)-2-etoxiciclohexan-1-amina, trans típicamente implica los siguientes pasos:
Material de partida: La síntesis comienza con ciclohexanona, que se somete a una serie de reacciones para introducir los grupos etoxilo y amina.
Etoxilación: La ciclohexanona se hace reaccionar con un donador de grupo etoxilo en condiciones básicas para formar 2-etoxiciclohexanona.
Aminación: La 2-etoxiciclohexanona se somete entonces a una aminación reductora utilizando una fuente de amina apropiada y un agente reductor como el borohidruro de sodio o el hidruro de litio y aluminio para producir rac-(1R,2R)-2-etoxiciclohexan-1-amina, trans.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de catalizadores y técnicas de purificación avanzadas como la cromatografía y la cristalización son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones: rac-(1R,2R)-2-etoxiciclohexan-1-amina, trans puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar las cetonas o los aldehídos correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Se puede reducir para formar alcoholes u otros derivados reducidos utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo etoxilo puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, trióxido de cromo u otros agentes oxidantes fuertes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como los haluros, los tioles o las aminas en condiciones básicas o ácidas.
Productos Principales:
Oxidación: Cetonas o aldehídos correspondientes.
Reducción: Alcoholes u otros derivados reducidos.
Sustitución: Varios derivados de ciclohexano sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-2-etoxiciclohexan-1-amina, trans tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se estudia el compuesto por su potencial actividad biológica e interacciones con moléculas biológicas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluyendo su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos finos y como intermedio en la síntesis de varios productos industriales.
Mecanismo De Acción
El mecanismo de acción de rac-(1R,2R)-2-etoxiciclohexan-1-amina, trans implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, alterando su actividad y conduciendo a diversos efectos biológicos. Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares:
- rac-(1R,2R)-2-metoxiciclopropan-1-ácido carboxílico, trans
- rac-(1R,2R)-2-(Isopropoxicarbonil)ciclohexano-1-ácido carboxílico
- trans-1,2-diamino-4-ciclohexeno
Comparación:
- Diferencias Estructurales: Si bien estos compuestos comparten un núcleo similar de ciclohexano o ciclopropano, los sustituyentes y sus posiciones difieren, lo que lleva a variaciones en su comportamiento químico y reactividad.
- Propiedades Únicas: rac-(1R,2R)-2-etoxiciclohexan-1-amina, trans es único debido a sus grupos específicos de etoxilo y amina en la configuración trans, que imparten propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(1R,2R)-2-ethoxycyclohexan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
YCYAEUYTQSONCV-HTQZYQBOSA-N |
SMILES isomérico |
CCO[C@@H]1CCCC[C@H]1N |
SMILES canónico |
CCOC1CCCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)
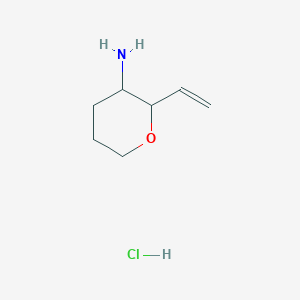

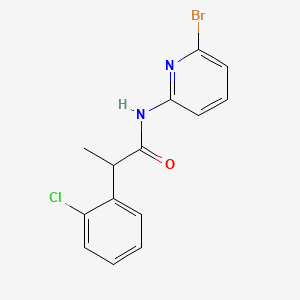
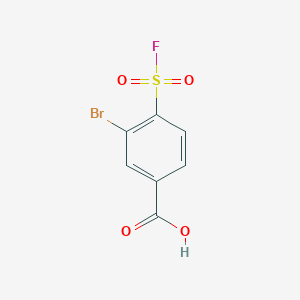
![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)
![1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12313484.png)

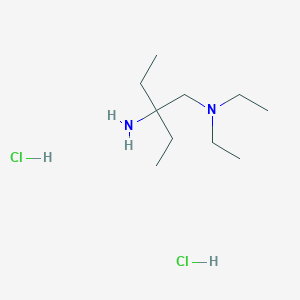
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)

